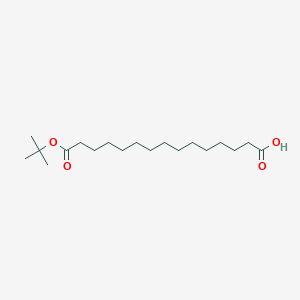

15-(tert-Butoxy)-15-oxopentadecanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

Tert-butoxy groups are often used in organic synthesis because they’re stable under a variety of conditions . They can also be removed when no longer needed, often through the use of acids .Physical And Chemical Properties Analysis

The physical and chemical properties of “15-(tert-Butoxy)-15-oxopentadecanoic acid” would be influenced by its long carbon chain and functional groups. For example, it would likely be insoluble in water but soluble in organic solvents .Scientific Research Applications

Radical Stabilization

- The compound forms stable, neutral π-radical species, demonstrating the potential for creating stable radical systems in chemical research. (Khoury et al., 1997)

Chemical Synthesis

- Synthesized from propylene glycol and isobutene, it has applications in developing new chemical synthesis processes and studying reaction kinetics. (Alcántara et al., 2000)

Polymerization Studies

- Useful in the study of polymerization processes, particularly in understanding the roles of peroxides and radicals in initiating polymerization. (Allen & Bevington, 1961)

Catalytic Studies

- Plays a role in catalytic studies, such as in the ozonation of oxalic acid, demonstrating its potential in environmental chemistry and catalysis research. (Sun et al., 2014)

Material Science

- In the formation of alkoxistannates, it helps understand the structural and chemical properties of various compounds, contributing to material science research. (Veith & Rosier, 1986)

Reaction Mechanism Studies

- Its reactions with phenols and other compounds are studied to understand radical reactions and mechanisms in organic chemistry. (Das et al., 1981)

Sensing Applications

- Its derivatives, such as oxoporphyrinogen, have potential applications in sensing, analytical chemistry, and as reagents in various chemical reactions. (Chahal et al., 2019)

Organic Chemistry Reactions

- Applied in the study of the reactivity of organic compounds and the development of new organic synthesis methods. (Saito & Takahata, 2009)

Biochemical Studies

- Investigated in the context of lipid peroxidation and oxidative stress in biological systems. (Wilcox & Marnett, 1993)

Mechanism of Action

Target of Action

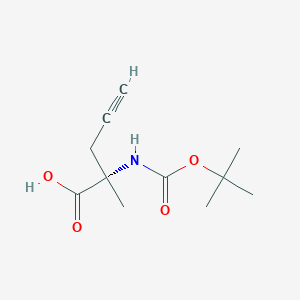

It is known that tert-butoxy groups are often used in organic synthesis as protecting groups . They are particularly useful for protecting amino groups in peptide synthesis .

Mode of Action

The tert-butoxy group is known to be a good leaving group in organic reactions . It can be removed under acidic conditions, allowing the underlying functional group to participate in further reactions .

Biochemical Pathways

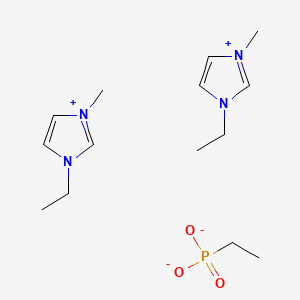

Compounds with tert-butoxy groups have been used in the synthesis of amino acid ionic liquids (aails), which have applications in organic synthesis .

Result of Action

The removal of the tert-butoxy group under certain conditions can reveal underlying functional groups, potentially leading to various chemical reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 15-(tert-Butoxy)-15-oxopentadecanoic acid. For instance, the removal of the tert-butoxy group is facilitated under acidic conditions . Additionally, temperature can also play a role in the reactivity of the compound .

Safety and Hazards

Future Directions

properties

IUPAC Name |

15-[(2-methylpropan-2-yl)oxy]-15-oxopentadecanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O4/c1-19(2,3)23-18(22)16-14-12-10-8-6-4-5-7-9-11-13-15-17(20)21/h4-16H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHAQLJDYZFGNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

15-(tert-Butoxy)-15-oxopentadecanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate](/img/structure/B6359935.png)

![tert-Butyl 8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B6359940.png)

![(S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate, 97%](/img/structure/B6359973.png)